2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester

Description

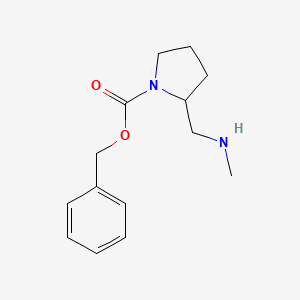

2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine derivative featuring a benzyl ester group at the 1-position and a methylaminomethyl substituent at the 2-position of the pyrrolidine ring. Its structure combines lipophilic (benzyl ester) and hydrophilic (methylaminomethyl) groups, making it a versatile scaffold for drug design.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-(methylaminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-15-10-13-8-5-9-16(13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMQXKLVNCDNLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301144882 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[(methylamino)methyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301144882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353964-19-8 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[(methylamino)methyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353964-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[(methylamino)methyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301144882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a methylamino group and a benzyl ester moiety. Its structure contributes to its interactions with various biological targets, influencing its pharmacological effects.

The primary mechanism of action for this compound involves modulation of neurotransmitter systems. Specifically, it acts as an antagonist at the N-methyl-D-aspartate receptor (NMDAR), which plays a critical role in synaptic plasticity and memory processes.

Target Interaction

- NMDAR : The compound inhibits the NMDAR, affecting calcium ion flux which is crucial for synaptic signaling.

- Biochemical Pathways : It influences pathways related to inflammation and cell proliferation by altering receptor activity.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound undergoes extensive first-pass metabolism, leading to low oral bioavailability. Its distribution in biological systems is influenced by its chemical structure, which may interact with various transporters.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that the compound has potential antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : It may modulate inflammatory responses through its interaction with specific receptors involved in immune signaling pathways .

- Neuroprotective Effects : Given its action on NMDAR, the compound may offer neuroprotective benefits in models of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuroprotective Study :

- Toxicological Assessment :

- Pharmacological Evaluation :

Data Tables

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows:

Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release benzyl alcohol .

Nucleophilic Substitution at the Methylaminomethyl Group

The secondary amine in the methylaminomethyl moiety participates in alkylation and acylation reactions:

Acylation

Reacts with acyl chlorides or anhydrides to form amides:

| Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | DCM, TEA, 0°C to RT | Acetylated derivative | 89% |

| Benzoyl chloride | THF, DMAP, reflux | Benzoylated derivative | 82% |

Alkylation

Forms quaternary ammonium salts with alkyl halides:

Ring-Opening Reactions

The pyrrolidine ring can undergo ring-opening under strong acidic or oxidative conditions:

| Reagents | Conditions | Product | Notes |

|---|---|---|---|

| HBr (48%) | Reflux, 12 h | Linear amine-bromide complex | Low selectivity |

| Ozone (O₃) | DCM, -78°C | Fragmented aldehydes and amines | Requires reductive workup |

Oxidation

-

The benzyl ester is resistant to mild oxidants but reacts with strong oxidants like KMnO₄ to form benzoic acid derivatives .

-

The pyrrolidine ring’s nitrogen can be oxidized to an N-oxide using m-CPBA.

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the benzyl ester to a primary alcohol while preserving the pyrrolidine ring.

Comparative Reactivity of Structural Analogs

Substituent variations significantly alter reactivity:

| Analog | Key Reaction | Reactivity Trend |

|---|---|---|

| 2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid | Ester hydrolysis | Faster due to electron-withdrawing carboxyl |

| (S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine derivative | Acylation | Enhanced nucleophilicity from ethylamine chain |

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between 2-methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester and its analogs:

| Compound Name | Substituent at 2-Position | Ester Group | Key Functional Groups | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|---|---|

| This compound (Target) | Methylaminomethyl | Benzyl | Amine, ester | C15H20N2O2 | 276.34 |

| 2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester | Amino-acetylamino-methyl | Benzyl | Amide, amine, ester | C15H21N3O3 | 291.35 |

| (R)-1-((2,3-Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester | Difluorobenzylamino-methyl | Methyl | Fluorinated aromatic, amine, ester | C16H20F2N2O2 | 322.34 |

| Di-(β-diethylaminoethyl) ester of 1-benzyl 2,5-dicarboxy pyrrolidine | Diethylaminoethyl (at 2,5-dicarboxy) | Benzyl | Quaternary ammonium, ester | C23H34N2O4 | 402.53 |

| 2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester | Branched aminoacyl-methylamino-methyl | Benzyl | Branched peptide, amine, ester | C20H29N3O3 | 359.47 |

Key Observations :

- The target compound lacks the fluorinated or peptide-like side chains seen in analogs, which may reduce its metabolic stability compared to fluorinated derivatives (e.g., the difluorobenzyl analog in EP 4374877) .

- The diethylaminoethyl ester analog demonstrates significantly higher molar mass and quaternary ammonium character, correlating with its reported local anesthetic activity .

Pharmacological and Physicochemical Properties

Notes:

- The diethylaminoethyl ester’s high potency as a local anesthetic is attributed to its cationic nature, which facilitates membrane penetration and sodium channel blocking .

- The target compound’s methylaminomethyl group may confer mild basicity (pKa ~8–9), enabling pH-dependent solubility and CNS penetration .

Q & A

Basic: What are the common synthetic routes for this compound, and what key intermediates are involved?

Answer:

A typical synthesis involves multi-step protection-deprotection strategies. For example, (2S,4R)-4-hydroxy-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid is protected using tert-butyldimethylsilyl triflate (TBSOTf) and 2,6-lutidine, followed by hydrolysis to yield intermediates like (2S,4R)-4-(TBS-oxy)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid (99% yield). Subsequent coupling with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) generates SEM esters, which are hydrolyzed with TBAF to yield secondary alcohols. Coupling with acids (e.g., BOP-Cl in CH₂Cl₂) and final deprotection steps yield the target compound .

Advanced: How does pH influence benzyl ester bond stability during synthesis?

Answer:

pH critically impacts benzyl ester bond formation. Acidic conditions (e.g., pH 4) favor esterification between carboxylic acids and benzyl alcohols via quinone methide intermediates. In contrast, neutral pH (6–7) promotes competing reactions, such as nucleophilic attacks by amino groups from proteins/enzymes, reducing ester yield. For instance, DHP-glucosyl acid complexes synthesized at pH 4 showed higher ester content (via FTIR and ¹³C NMR) compared to pH 7, where nitrogen content increased due to protein adducts .

Basic: What analytical techniques validate the ester bond and structural integrity?

Answer:

- FTIR : Detects ester carbonyl stretches (~1740 cm⁻¹) and absence of free carboxylic acid peaks.

- ¹³C NMR : Identifies ester carbonyl signals at ~165–170 ppm.

- HPLC : Monitors reaction progress and purity, especially for intermediates like SEM esters.

- Elemental Analysis : Confirms C/H/N ratios to rule out protein contamination in neutral pH syntheses .

Advanced: How to resolve contradictory yield data in pH-dependent syntheses?

Answer:

Contradictions arise from competing reaction pathways. At pH > 5, amino groups (e.g., from enzymes) react with quinone methides, reducing ester yields. To mitigate:

- Optimize pH : Use buffers (e.g., acetate for pH 4) to suppress nucleophilic side reactions.

- Purification : Employ ion-exchange chromatography to remove protein adducts.

- Control Experiments : Conduct parallel reactions without enzymes to isolate pH effects .

Basic: What protecting groups are effective for pyrrolidine rings during synthesis?

Answer:

- tert-Butyldimethylsilyl (TBS) : Stable under acidic hydrolysis (e.g., AcOH/THF/H₂O).

- SEM (2-(Trimethylsilyl)ethoxymethyl) : Removed selectively with MgBr₂ or TBAF.

- Benzyloxycarbonyl (Cbz) : Cleaved via hydrogenolysis. These groups prevent undesired ring-opening or side reactions during coupling steps .

Advanced: How to optimize coupling efficiency in multi-step syntheses?

Answer:

- Coupling Agents : Use BOP-Cl for SEM ester formation (95% yield) or HATU/DIPEA for amide bonds (80–85% yield).

- Solvent Selection : Dichloromethane minimizes side reactions during BOP-Cl couplings.

- Stoichiometry : Maintain a 1:1.2 molar ratio (acid:amine) to drive reactions to completion.

- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation .

Basic: What are the biological applications of this compound in medicinal chemistry?

Answer:

It serves as a precursor for cysteine protease inhibitors in antimalarial research. For example, coupling with (3S)-3-amino-2-oxo-5-phenyl-pentyl acetate generates analogs targeting Plasmodium falciparum. Biological assays (e.g., enzyme inhibition IC₅₀) guide structural optimization .

Advanced: How to handle air/moisture-sensitive intermediates?

Answer:

- Schlenk Techniques : Conduct reactions under nitrogen/argon.

- Drying Agents : Use molecular sieves (3Å) in solvent storage.

- Low-Temperature Quenching : Add TBAF at −78°C to prevent SEM group degradation.

- Stability Testing : Monitor intermediates via ¹H NMR for decomposition .

Basic: What alternative reagents enable benzyl ester formation?

Answer:

- 2-Benzyloxypyridine : Electrophilic benzylation under mild conditions.

- Benzyl Chloride : Requires base (e.g., DIPEA) for activation.

- Enzyme-Mediated Esterification : Lipases in non-aqueous media for chiral selectivity .

Advanced: How does stereochemistry impact synthetic outcomes?

Answer:

The (2S,4R) configuration is critical for biological activity. Racemization risks during deprotection (e.g., TBAF) are mitigated by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.